

Ikarisoside C: A Technical Review of an Epimedium-Derived Flavonol Glycoside

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Compound of Interest

Compound Name: *Ikarisoside C*

Cat. No.: *B1252872*

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Introduction

Ikarisoside C is a prenylated flavonol glycoside, a class of natural compounds found in plants of the Epimedium genus, commonly known as Horny Goat Weed. While much of the research on Epimedium has focused on its more abundant constituents like Icariin and Icariside II, **Ikarisoside C** is of growing interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the available literature on **Ikarisoside C** and its closely related analogues, offering insights into its chemical properties, potential biological activities, and underlying mechanisms of action. Due to the limited direct research on **Ikarisoside C**, data from closely related compounds such as Ikarisoside A and Icariside II are included to provide a broader context for its potential therapeutic applications.

Chemical and Physical Properties

Ikarisoside C is a complex flavonoid glycoside. Its chemical structure and properties are summarized below.

Property	Value	Source
Molecular Formula	C39H50O19	PubChem
Molecular Weight	822.8 g/mol	PubChem[1]
IUPAC Name	3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxy chromen-4-one	PubChem[1]
CAS Number	113558-11-5	PubChem[1]
Class	Flavonoids	PubChem[1]

Potential Biological Activities and Mechanisms of Action

Direct experimental studies on the biological activities of **Ikarisoside C** are limited. However, based on the extensive research conducted on its structural analogues isolated from *Epimedium* species, several potential therapeutic areas can be inferred.

Anti-Inflammatory Activity

Many flavonol glycosides from *Epimedium*, such as Ikarisoside A, exhibit potent anti-inflammatory properties. The proposed mechanism often involves the inhibition of key inflammatory mediators and signaling pathways. For instance, Ikarisoside A has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF- α and IL-1 β in LPS-stimulated macrophages. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression via the inhibition of the p38 kinase and NF- κ B signaling

pathways. Given its structural similarity, **Ikariside C** may exert similar anti-inflammatory effects.

Anti-Cancer Activity

Icariin and its metabolite, Icariside II, have demonstrated anti-cancer properties against a variety of cancer cell lines.[1] These compounds can induce apoptosis, modulate the cell cycle, and inhibit metastasis and angiogenesis.[1] The anti-cancer effects are mediated through multiple signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT3. While the anti-cancer potential of **Ikariside C** has not been directly investigated, its shared flavonoid backbone suggests it could be a candidate for similar activities.

Osteogenic Activity

Epimedium extracts and their constituent flavonoids are well-known for their traditional use in treating bone ailments. Compounds like Icariin and Icariside II have been shown to promote osteoblast differentiation and inhibit osteoclastogenesis, suggesting a potential role in the management of osteoporosis. These effects are mediated through pathways such as Wnt/ β -catenin and the regulation of OPG/RANKL/RANK signaling. The potential for **Ikariside C** to contribute to these osteoprotective effects warrants further investigation.

Promotion of Estrogen Biosynthesis

Recent studies on flavonoid glycosides from Epimedium brevicornum have revealed a novel mechanism of action related to hormone regulation. Certain isoprenylated flavonoids have been identified as potent promoters of estrogen biosynthesis in human ovarian granulosa-like KGN cells.[2] The proposed mechanism involves the upregulation of aromatase, the key enzyme responsible for converting androgens to estrogens. This effect is thought to be mediated through the inhibition of phosphodiesterase 5 (PDE5), leading to an increase in intracellular cGMP and subsequent activation of the CREB signaling pathway. While this study did not specifically quantify the effect of **Ikariside C**, it points to a promising area of investigation for its potential role in managing estrogen deficiency-related conditions.[2]

Quantitative Data (Representative Data from Related Compounds)

As direct quantitative data for **Ikariside C** is not readily available in the literature, the following table summarizes data for the related compound Icariside II to provide a reference for the potential potency of this class of molecules.

Compound	Activity	Assay System	IC50 / EC50	Reference
Icariside II	Anti-proliferative	Human hepatoblastoma HepG2 cells	12.5 μ M	Geng et al., 2015
Icariside II	Anti-proliferative	Human lung cancer A549 cells	25 μ M	Zheng et al., 2014
Icariside II	Osteogenic Differentiation	Murine bone marrow stromal cells (D1)	1 μ M (EC50 for ALP activity)	Chen et al., 2007

Disclaimer: The data presented in this table is for Icariside II and should be considered as indicative of the potential activity of related flavonol glycosides. The actual values for **Ikariside C** may vary and require direct experimental determination.

Experimental Protocols

To facilitate further research on **Ikariside C**, a detailed methodology for a key experiment—the evaluation of its effect on estrogen biosynthesis—is provided below. This protocol is based on methodologies reported for similar compounds.

Protocol: Evaluation of Aromatase Activity in KGN Cells

1. Cell Culture:

- Culture human ovarian granulosa-like KGN cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

- Seed the cells in 24-well plates at a density of 1×10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment:

- Prepare stock solutions of **Ikariside C** in DMSO.
- Treat the cells with varying concentrations of **Ikariside C** (e.g., 0.1, 1, 10 μM) in serum-free medium containing 10 nM androstenedione (as a substrate for aromatase).
- Include a vehicle control (DMSO) and a positive control (e.g., forskolin, a known inducer of aromatase).
- Incubate the cells for 48 hours.

3. Measurement of Estradiol Production:

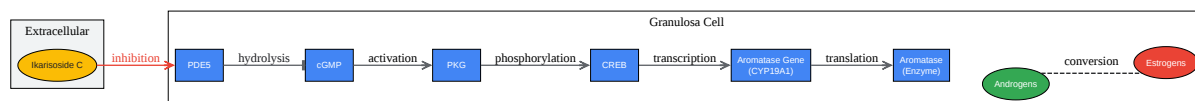
- After incubation, collect the cell culture medium.
- Quantify the concentration of estradiol in the medium using a commercially available Estradiol ELISA kit, following the manufacturer's instructions.

4. Data Analysis:

- Calculate the amount of estradiol produced per well.
- Normalize the estradiol production to the total protein content of the cells in each well (determined by a BCA protein assay).
- Plot the dose-response curve and determine the EC50 value for **Ikariside C**'s effect on estrogen biosynthesis.

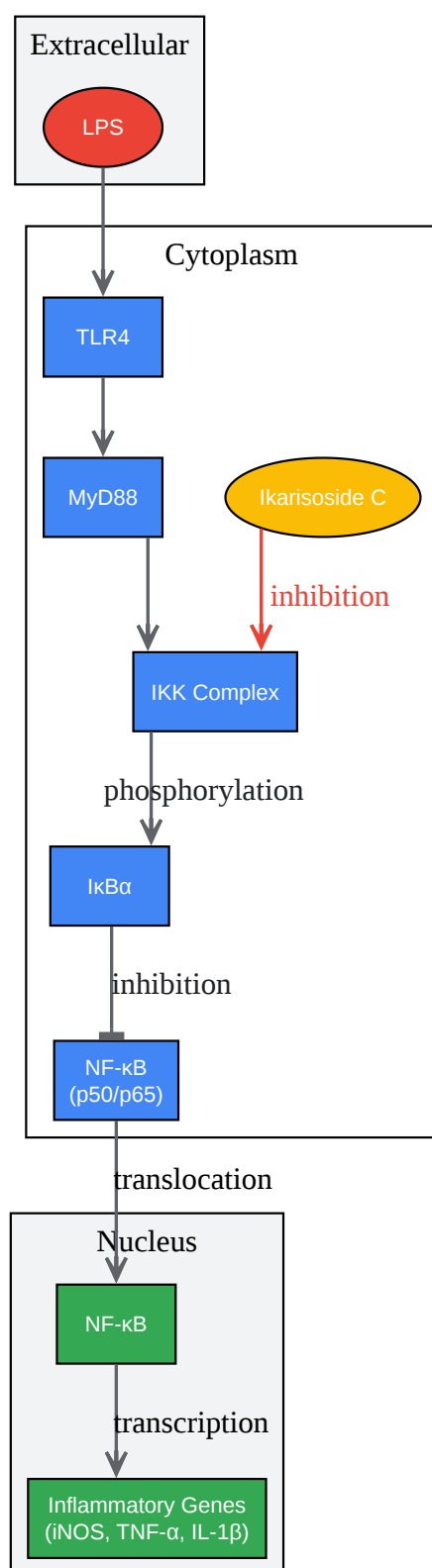
Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by **Ikariside C** and a typical experimental workflow.



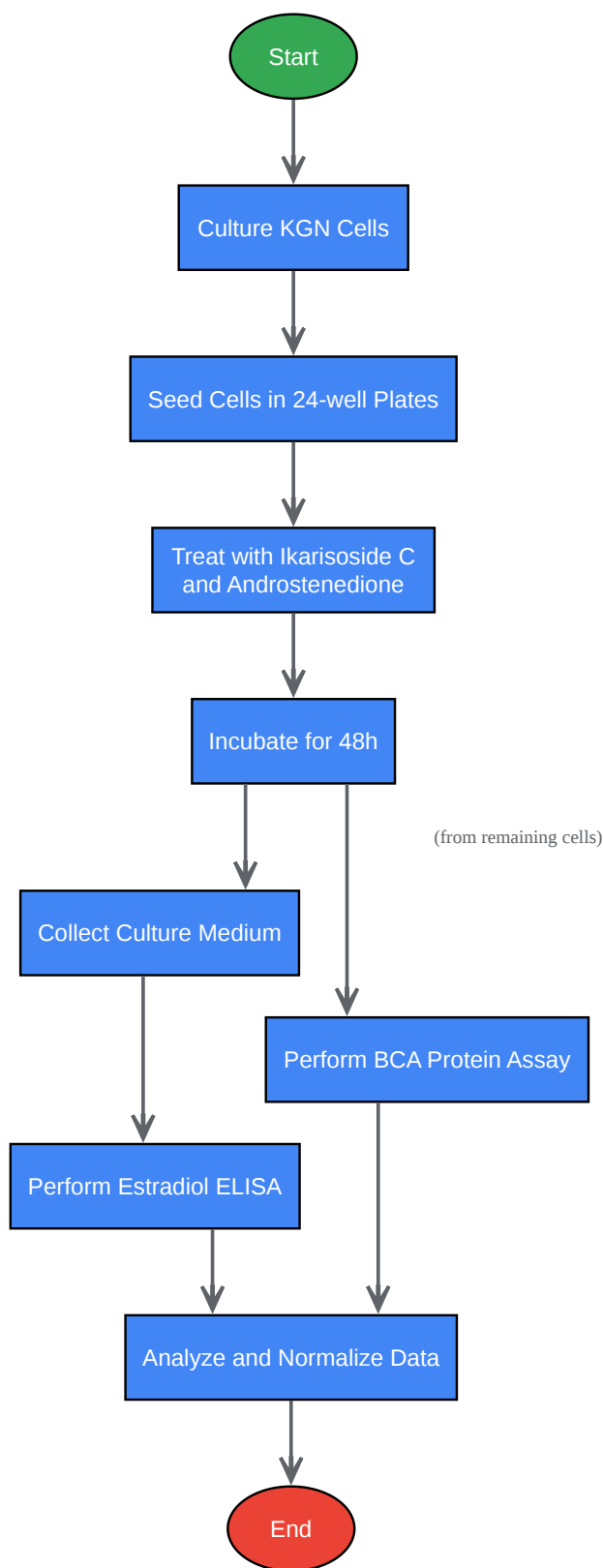
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Caption: Proposed mechanism for **Ikarisoside C**-induced estrogen biosynthesis.



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Caption: Postulated inhibitory effect of **Ikarisoside C** on the NF-κB signaling pathway.



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Caption: Workflow for assessing **Ikariside C**'s effect on estrogen biosynthesis.

Conclusion and Future Directions

Ikariside C is an understudied flavonol glycoside from *Epimedium* with significant therapeutic potential, inferred from the well-documented activities of its close structural relatives. The preliminary evidence suggesting its role in promoting estrogen biosynthesis opens a new avenue for research into its application for estrogen deficiency-related conditions. Future research should focus on the direct biological evaluation of **Ikariside C** to confirm its anti-inflammatory, anti-cancer, and osteogenic properties. Quantitative dose-response studies are essential to determine its potency, and further mechanistic studies are required to elucidate the specific signaling pathways it modulates. The development of reliable sources for purified **Ikariside C** will be critical to advancing our understanding of this promising natural compound.

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References

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